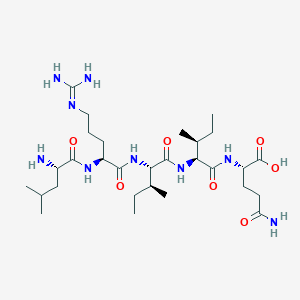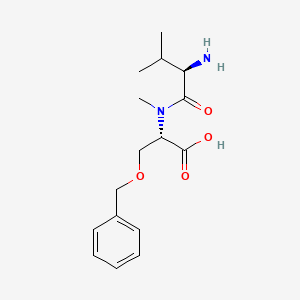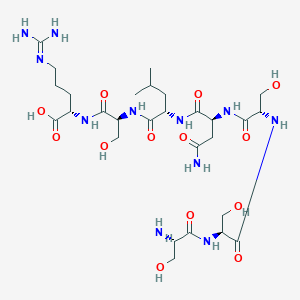![molecular formula C27H54O4Si B14190078 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid CAS No. 925454-31-5](/img/structure/B14190078.png)
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is a complex organic compound that features a silyl group attached to a long alkyl chain. This compound is notable for its unique structure, which combines both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid typically involves the reaction of octadecylsilane with a suitable butanedioic acid derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the silyl group to the propyl chain. Common reagents used in this synthesis include dimethylchlorosilane and octadecyltrichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism by which 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid exerts its effects is primarily through its interaction with other molecules. The silyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in forming stable complexes. The long alkyl chain allows for hydrophobic interactions, which can be crucial in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyloctadecylsilylpropylamine: Similar in structure but contains an amine group instead of a carboxylic acid.
Trimethyloctadecylsilane: Lacks the butanedioic acid moiety, making it less versatile in certain reactions.
Uniqueness
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is unique due to its combination of a silyl group with a long alkyl chain and a butanedioic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial formulations .
Eigenschaften
CAS-Nummer |
925454-31-5 |
|---|---|
Molekularformel |
C27H54O4Si |
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
2-[3-[dimethyl(octadecyl)silyl]propyl]butanedioic acid |
InChI |
InChI=1S/C27H54O4Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-32(2,3)23-20-21-25(27(30)31)24-26(28)29/h25H,4-24H2,1-3H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
MLBRTLASGMODIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)



![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)









